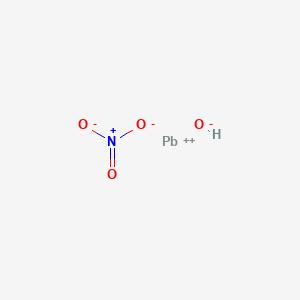
Lead hydroxide nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead hydroxide nitrate is an inorganic compound with the chemical formula Pb(OH)NO3 It is a basic lead nitrate that forms as a white precipitate when lead nitrate reacts with hydroxide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead hydroxide nitrate can be synthesized through the reaction of lead nitrate with a hydroxide source. A common laboratory method involves adding sodium hydroxide to a solution of lead nitrate. The reaction proceeds as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{2 NaOH} \rightarrow \text{Pb(OH)NO}_3 + \text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced by controlling the pH and concentration of reactants to ensure the formation of the desired compound. The process typically involves the careful addition of a hydroxide solution to a lead nitrate solution under controlled conditions to precipitate this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Lead hydroxide nitrate undergoes various chemical reactions, including:
Precipitation Reactions: Formation of this compound from lead nitrate and hydroxide ions.
Complexation Reactions: Interaction with excess hydroxide ions to form soluble complexes.
Common Reagents and Conditions:
Hydroxide Ions: Sodium hydroxide or potassium hydroxide solutions are commonly used to precipitate this compound.
Acidic Conditions: this compound can dissolve in acidic solutions, forming lead ions and nitrate ions.
Major Products Formed:
This compound: The primary product of the reaction between lead nitrate and hydroxide ions.
Sodium Nitrate: A byproduct when sodium hydroxide is used as the hydroxide source.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
-
Gold Cyanidation Process
- Description : Lead hydroxide nitrate is utilized in the gold extraction process, specifically in cyanidation. The addition of this compound enhances the leaching efficiency of gold ores.
- Data : Studies indicate that only 10 to 100 milligrams of this compound per kilogram of gold significantly improves recovery rates, making it an effective reagent in the mining industry .
-
Wastewater Treatment
- Description : this compound plays a crucial role in the treatment of wastewater containing lead and nitrates. Hydroxide precipitation techniques have been developed to remove these contaminants effectively.
- Case Study : A recent study demonstrated that at a pH of around 8.0, lead and nitrate removal efficiencies reached up to 55.77% using this compound as a precipitating agent . The optimal conditions for this process involve maintaining a specific precipitant-to-metal ratio.
-
Photothermographic Paper Coating
- Description : In the production of photothermographic paper, this compound is used as a coating material due to its ability to react under light exposure.
- Application Insight : This application capitalizes on the compound's photochemical properties, allowing for enhanced imaging capabilities in photographic processes .
- Heat Stabilizer in Polymers
Environmental Considerations
Despite its beneficial applications, this compound poses environmental hazards due to its toxicity. The International Agency for Research on Cancer classifies lead compounds as probable carcinogens. Thus, careful handling and disposal are critical to mitigate health risks associated with exposure .
Summary Table of Applications
| Application | Description | Efficiency/Impact |
|---|---|---|
| Gold Cyanidation | Enhances leaching efficiency of gold ores | 10-100 mg/kg improves recovery rates |
| Wastewater Treatment | Removes lead and nitrates via hydroxide precipitation | Up to 55.77% removal efficiency |
| Photothermographic Paper | Acts as a coating material for enhanced imaging | Improved imaging capabilities |
| Heat Stabilizer in Polymers | Maintains integrity of synthetic fibers during processing | Increased durability |
Wirkmechanismus
The mechanism by which lead hydroxide nitrate exerts its effects involves the formation of insoluble precipitates that can adsorb and remove contaminants from solutions. The compound interacts with hydroxide ions to form stable complexes, which can then be separated from the solution through filtration or sedimentation .
Vergleich Mit ähnlichen Verbindungen
Lead Hydroxide (Pb(OH)2): Formed by the reaction of lead nitrate with a small amount of hydroxide ions.
Lead Chloride (PbCl2): Formed by the reaction of lead nitrate with chloride ions.
Lead Iodide (PbI2): Formed by the reaction of lead nitrate with iodide ions.
Lead Sulfate (PbSO4): Formed by the reaction of lead nitrate with sulfate ions.
Uniqueness: Lead hydroxide nitrate is unique due to its ability to form stable complexes with hydroxide ions, making it effective in removing lead and nitrate contaminants from solutions. Its specific chemical properties and reactivity distinguish it from other lead compounds, which may not exhibit the same level of stability or effectiveness in similar applications.
Eigenschaften
CAS-Nummer |
12268-84-7 |
|---|---|
Molekularformel |
HNO4Pb |
Molekulargewicht |
286.211 |
IUPAC-Name |
lead(2+);hydroxide;nitrate |
InChI |
InChI=1S/NO3.H2O.Pb/c2-1(3)4;;/h;1H2;/q-1;;+2/p-1 |
InChI-Schlüssel |
UITIGCZPKSMPAB-UHFFFAOYSA-M |
SMILES |
[N+](=O)([O-])[O-].[OH-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















